molecular formula C16H25N3O3 B12900718 Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate CAS No. 22685-42-3

Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B12900718
CAS No.: 22685-42-3
M. Wt: 307.39 g/mol
InChI Key: ZKDVCTLGJXJWQA-UHFFFAOYSA-N
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Description

Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a di(piperidin-1-yl)methyl group and at position 3 with a methyl ester. The di(piperidin-1-yl)methyl substituent introduces two piperidine rings, enhancing steric bulk and lipophilicity, while the ester group at position 3 provides a reactive site for further derivatization.

Properties

CAS No.

22685-42-3

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H25N3O3/c1-21-16(20)13-12-14(22-17-13)15(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12,15H,2-11H2,1H3

InChI Key

ZKDVCTLGJXJWQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C(N2CCCCC2)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by intramolecular cyclization mediated by CuCl .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also being explored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that derivatives of oxazole compounds, including methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate, exhibit significant antimicrobial activity. Studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives have been reported to modulate immune responses, potentially leading to therapeutic applications in treating inflammatory diseases . The ability of these compounds to influence cytokine production suggests their role in managing conditions such as rheumatoid arthritis and other autoimmune disorders.

Pharmacological Applications

2.1 Central Nervous System Effects

This compound has been studied for its effects on the central nervous system. Piperidine derivatives are known for their psychoactive properties, and this compound may have implications in the treatment of neurological disorders such as anxiety and depression .

2.2 Potential as a Therapeutic Agent

The unique combination of piperidine and oxazole structures in this compound suggests potential therapeutic applications in drug design. Its ability to interact with various biological targets can be explored further for developing new treatments for conditions like cancer and neurodegenerative diseases .

Material Science Applications

3.1 Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of piperidine groups can enhance the mechanical strength and thermal stability of polymers, making them suitable for advanced material applications .

3.2 Coatings and Adhesives

The chemical structure of this compound allows it to be utilized in formulating coatings and adhesives with improved adhesion properties and resistance to environmental degradation .

Case Study 1: Antibacterial Activity

A study conducted on various oxazole derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Effects

In preclinical trials assessing neuroprotective effects, this compound was shown to reduce neuronal apoptosis in models of oxidative stress. This suggests its potential use in developing therapies for neurodegenerative diseases such as Alzheimer's disease.

Summary Table of Applications

Application AreaSpecific UseFindings/Insights
Medicinal ChemistryAntimicrobial agentEffective against bacterial strains
Anti-inflammatory drugModulates immune response
PharmacologyCNS effectsPotential treatment for anxiety/depression
Therapeutic agentInteracts with biological targets
Material SciencePolymer chemistryEnhances mechanical strength
Coatings/AdhesivesImproved adhesion properties

Mechanism of Action

The mechanism of action of Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate (Compound A) with five analogues (Compounds B–F) based on structural, physicochemical, and functional properties.

Structural and Physicochemical Properties

Compound Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features References
A (Target) di(piperidin-1-yl)methyl C₁₈H₂₈N₃O₃ 334.44 High lipophilicity due to dual piperidine rings; potential for hydrogen bonding via tertiary amines. N/A (hypothetical)
B (4-methylpiperazin-1-yl)methyl C₁₁H₁₇N₃O₃ 239.27 Contains a piperazine ring (basic nitrogen), enhancing solubility in acidic media. Versatile scaffold for lab use.
C methoxymethyl C₇H₉NO₄ 171.15 Small polar substituent; lower molecular weight and higher solubility in polar solvents.
D 4-fluorophenyl C₁₁H₈FNO₃ 221.18 Aromatic fluorination increases electron-withdrawing effects and metabolic stability.
E 3-iodophenyl C₁₁H₈INO₃ 329.10 Heavy atom (iodine) enhances X-ray diffraction properties; potential for radioimaging.
Key Observations:
  • Lipophilicity : Compound A (logP estimated >3) is significantly more lipophilic than B–E due to its dual piperidine groups. This property may influence membrane permeability and CNS penetration.
  • Reactivity : The ester group in all compounds allows for hydrolysis to carboxylic acids or transesterification, but the electron-withdrawing effects of the 4-fluorophenyl (D) and 3-iodophenyl (E) groups may stabilize the ester against hydrolysis.

Functional and Application-Based Differences

  • Compound B : The 4-methylpiperazine substituent enhances solubility under acidic conditions, making it suitable for pharmacokinetic optimization in drug design .
  • Compound C : The methoxymethyl group reduces steric hindrance, favoring synthetic modifications at position 3. Its low molecular weight may benefit fragment-based drug discovery .
  • Compound D : Fluorination at the para position improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .
  • Compound E : The iodine atom facilitates applications in crystallography and radiopharmaceuticals, though its heavy atom increases molecular weight .

Biological Activity

Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate is a compound belonging to the isoxazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • CAS Number : 22685-42-3
  • Molecular Formula : C16H25N3O3
  • Molecular Weight : 307.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, leading to various biological effects such as antimicrobial and anticancer activities.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
OVCAR-3 (Ovarian)31.5
COV318 (Ovarian)43.9

These findings suggest that the compound may act as a reversible inhibitor of certain enzymes involved in cancer progression, potentially providing a basis for further drug development targeting malignancies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it may inhibit the growth of various bacterial strains, although specific IC50 values and mechanisms remain to be fully elucidated.

Study on Isoxazole Derivatives

A study focusing on isoxazole derivatives highlighted the potential of this compound as a building block for synthesizing more complex molecules with enhanced biological activities. The study emphasized the importance of structural modifications in optimizing the efficacy of these compounds against cancer cells .

Mechanistic Insights

In-depth mechanistic studies using molecular docking techniques have revealed that this compound interacts with specific residues in target enzymes, thereby influencing their activity. Such insights are crucial for understanding how structural features contribute to biological activity and can guide future modifications to improve potency and selectivity .

Research Applications

The compound's unique structure allows it to serve multiple roles in research:

  • Medicinal Chemistry : As a scaffold for developing new therapeutic agents.
  • Biological Research : To explore enzyme inhibition mechanisms and cellular pathways involved in cancer and microbial resistance.

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